molecular formula C26H20BrN3O3S B2936768 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893298-66-3

2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2936768
CAS No.: 893298-66-3
M. Wt: 534.43
InChI Key: MOEBBLXBMUBNEJ-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a pyranobenzothiazine derivative characterized by a fused tricyclic core. Its structure includes a 2-bromophenyl substituent at position 4 and a 3-methylbenzyl group at position 6, with a nitrile moiety at position 3 and two sulfone oxygen atoms at position 3. This compound belongs to a class of molecules synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile .

Properties

IUPAC Name

2-amino-4-(2-bromophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEBBLXBMUBNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(2-bromophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesized compound's characteristics, biological evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrano-benzothiazine framework with various substituents that contribute to its biological activity. The presence of the bromophenyl and methylbenzyl groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential through various mechanisms:

  • Inhibition of Kinases : The compound exhibited significant inhibitory effects against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. In comparative studies, it demonstrated superior efficacy when benchmarked against established inhibitors like Sorafenib .
  • Cell Viability Assays : The cytotoxic effects were assessed using the MTT assay across multiple cancer cell lines including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
    The compound showed promising results with IC50 values indicating potent antiproliferative activity .

Antimicrobial Activity

The compound was also evaluated for antimicrobial properties against various pathogens. Preliminary results indicated moderate to significant inhibition against selected bacterial strains and fungi, suggesting a broader spectrum of biological activity beyond anticancer effects .

Case Study 1: EGFR Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the substituent groups significantly influenced EGFR inhibition. The specific substitution patterns in the target compound contributed to its enhanced binding affinity and selectivity towards EGFR over other kinases .

Case Study 2: Cytotoxicity Profile

In vitro studies demonstrated that the compound's cytotoxicity was dose-dependent, with lower concentrations exhibiting selective toxicity towards cancer cells while sparing normal cell lines. This selectivity is crucial for minimizing side effects in therapeutic applications .

Research Findings

Biological ActivityAssessed ParameterResult
Kinase Inhibition IC50 against EGFR13 nM
Cytotoxicity IC50 against MCF-720 µM
Antimicrobial Efficacy MIC against E. coli16 µg/mL

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Position 4 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 2-Bromophenyl 3-Methylbenzyl Not Reported N/A Nitrile, Sulfone N/A
6-Amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Bromophenyl 3-Methyl 161–164 87 Nitrile, Pyrazole
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 3-Methoxyphenyl 2-Chlorophenyl 170.7–171.2 80 Chlorine, Methoxy
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-Bromobenzyloxy Hydroxymethyl 214–216 N/A Hydroxymethyl, Bromine
2-Amino-6-benzyl-4-(3-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 3-Bromophenyl Benzyl Not Reported N/A Bromine, Sulfone

Key Observations:

Halogen Position Matters: The target compound’s 2-bromophenyl group contrasts with 3-bromophenyl (e.g., compound in and ).

Benzyl vs. Methyl Substituents: The 3-methylbenzyl group at position 6 likely enhances lipophilicity compared to smaller methyl groups (e.g., ) or polar hydroxymethyl moieties (e.g., ), influencing solubility and membrane permeability.

Sulfone vs. Pyrazole/Pyran Cores: The sulfone group in the target compound and its analogues (e.g., ) may enhance hydrogen-bonding interactions compared to pyrazole-based derivatives (e.g., ), affecting binding to biological targets.

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